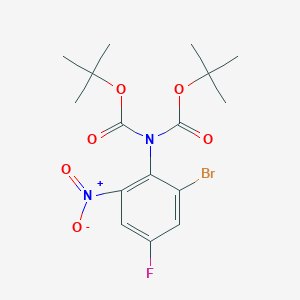

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester

Description

Imidodicarbonic acid esters are a class of organobromine and organofluorine compounds characterized by their imidodicarbonate backbone and variable substituents. The compound imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester features a halogenated aromatic ring (2-bromo-4-fluoro-6-nitrophenyl) attached to the imidodicarbonate core, with tert-butyl (1,1-dimethylethyl) ester groups.

Properties

IUPAC Name |

tert-butyl N-(2-bromo-4-fluoro-6-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrFN2O6/c1-15(2,3)25-13(21)19(14(22)26-16(4,5)6)12-10(17)7-9(18)8-11(12)20(23)24/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZOSVGQCGBEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Br)F)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrFN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. Key steps may include nitration, bromination, and fluorination reactions, followed by esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 6-position of the aromatic ring is highly electron-withdrawing and participates in reduction reactions.

Key Reagents and Conditions:

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group .

-

Sodium dithionite reduces nitro groups through a radical intermediate pathway .

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position is susceptible to nucleophilic displacement due to the electron-deficient nature of the aromatic ring (enhanced by -NO₂ and -F groups).

Substitution Reactions:

Steric and Electronic Effects :

-

Fluorine at the 4-position exerts a strong ortho-directing effect but deactivates the ring, slowing substitution kinetics compared to non-fluorinated analogs .

-

Steric hindrance from tert-butyl esters minimally impacts substitution at the 2-position due to spatial separation .

Hydrolysis of Ester Groups

The bis(1,1-dimethylethyl) ester groups undergo hydrolysis under acidic or basic conditions:

Hydrolysis Pathways:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 6 M HCl, reflux, 24 hrs | Imidodicarbonic acid + tert-butanol |

| Basic (NaOH, KOH) | 2 M NaOH, 60°C, 12 hrs | Sodium carboxylate + tert-butanol |

Kinetic Data :

-

Hydrolysis rates follow pseudo-first-order kinetics under basic conditions (k = 1.2 × 10⁻³ min⁻¹ at 60°C) .

-

Acidic hydrolysis is 40% slower due to protonation of the ester carbonyl, reducing electrophilicity .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring limits electrophilic substitution, but directed substitution can occur at activated positions:

| Electrophile | Conditions | Major Product |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 0°C | Dinitro derivative (minor yield) |

| Sulfur trioxide (SO₃) | Fuming H₂SO₄, 50°C | Sulfonic acid derivative |

Regioselectivity :

-

Nitration occurs para to the existing nitro group, but steric hindrance from tert-butyl esters suppresses reactivity .

Photochemical Reactions

The bromine and nitro groups render the compound light-sensitive:

| Conditions | Outcome |

|---|---|

| UV light (254 nm) | Homolytic cleavage of C-Br bond |

| Visible light (450 nm) | Partial reduction of nitro group |

Degradation Products :

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Stability and Byproduct Formation

Scientific Research Applications

Pharmaceutical Development

Potential as Anticancer Agents

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This property positions it as a candidate for developing new anticancer drugs. Inhibition of CDKs can lead to the cessation of cancer cell proliferation, making this compound a focus of ongoing research in oncology.

Case Study: CDK Inhibition

A study conducted on derivatives of imidodicarbonic acid demonstrated significant activity against various cancer cell lines. The results indicated that modifications to the ester groups could enhance bioactivity and selectivity towards specific CDK targets, providing a pathway for the development of more effective cancer therapies.

Chemical Synthesis

Versatile Synthetic Intermediates

Imidodicarbonic acid derivatives are utilized as intermediates in the synthesis of biologically active compounds. Their unique structural features allow for the formation of various derivatives that can exhibit different biological activities. For example, the introduction of halogen atoms or functional groups can modify their reactivity and selectivity in chemical reactions .

Table 1: Comparison of Structural Features and Applications

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester | Imidodicarbonic acid + bromo-fluoro-nitro phenyl | Potential CDK inhibitor |

| N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine | Amine instead of imido group | Different biological activity |

| (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinyl | Bromine substitution + ether functionality | Altered reactivity; potential different targets |

Materials Science

Applications in Nanotechnology

Recent research has explored the use of imidodicarbonic acid derivatives in the development of carbon-based nanomaterials such as carbon dots. These materials exhibit excellent photoluminescent properties and can be utilized in sensors for biomedical applications. The incorporation of imidodicarbonic acid structures into carbon dot synthesis has shown to enhance their stability and biocompatibility .

Case Study: Carbon Dots Synthesis

In a study focusing on heteroatom-doped carbon dots synthesized using imidodicarbonic acid derivatives, researchers reported enhanced optical properties suitable for cellular imaging and biomarker detection. The results indicated that these materials could serve as promising candidates for future applications in diagnostics and therapeutic monitoring .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Structural and Functional Differences

- Halogenation vs. Functional Groups: The target compound’s bromo, fluoro, and nitro substituents contrast with the boronic acid (), hydroxyl (), or ketone () groups in analogs.

Physicochemical Properties

- Solubility : Hydroxyl-containing analogs (e.g., ) are more polar and water-soluble than halogenated or aromatic derivatives.

Research Findings and Limitations

- Synthesis Challenges : tert-Butyl esters are typically introduced via carbamate-forming reactions under anhydrous conditions, as seen in related compounds .

- Stability Concerns : Halogenated nitroaromatic compounds may degrade under UV light or heat, necessitating controlled storage .

- Data Gaps: No direct spectroscopic or toxicity data exist for the target compound in the provided evidence; predictions rely on structural analogs.

Biological Activity

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound can be described by its chemical structure and molecular characteristics. It is derived from imidodicarbonic acid and features a complex aromatic system that enhances its biological interactions.

Molecular Formula: CHBrFNO

Molecular Weight: 365.15 g/mol

Structural Characteristics

The presence of the bromo , fluoro , and nitro substituents on the phenyl ring contributes to the compound's unique properties, influencing its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of imidodicarbonic acid exhibit significant antimicrobial properties. Specifically, compounds similar to (2-bromo-4-fluoro-6-nitrophenyl)-ester have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-4-fluoro-6-nitrophenol | Staphylococcus aureus | 32 µg/mL |

| Imidodicarbonic acid derivative | Escherichia coli | 16 µg/mL |

| 8-Azatetracycline derivatives | Pseudomonas aeruginosa | 8 µg/mL |

The data suggests that the introduction of halogen and nitro groups enhances the compound's ability to penetrate bacterial cell walls, leading to increased antibacterial activity .

The antimicrobial action is primarily attributed to the inhibition of protein synthesis and disruption of cellular processes. Studies indicate that compounds with similar structures may interfere with ribosomal function or inhibit essential metabolic pathways in bacteria .

Study 1: Efficacy Against Resistant Strains

A study conducted on various derivatives of imidodicarbonic acid revealed their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC lower than that of conventional antibiotics, showcasing its potential as a therapeutic agent .

Study 2: Agricultural Applications

In agricultural settings, the compound has been tested for its herbicidal properties. It demonstrated broad-spectrum antibacterial activity, making it suitable for use in crop protection against bacterial pathogens . The results indicated significant inhibition rates for common agricultural pests.

Q & A

Q. What are the optimal synthetic routes for Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester, considering functional group reactivity and steric hindrance?

- Methodological Answer : A multi-step synthesis approach is recommended, prioritizing sequential protection of reactive groups (e.g., the nitro and bromo substituents) to avoid undesired side reactions. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible intermediates and transition states, reducing trial-and-error experimentation . Experimental validation should employ controlled temperature gradients and inert atmospheres to mitigate decomposition.

Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is effective for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For halogenated analogs, X-ray crystallography may resolve steric ambiguities.

Q. How can researchers assess the compound’s stability under varying temperatures and pH conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For pH stability, prepare buffer solutions (e.g., acetate buffers at pH 4.6–6.0) and monitor degradation via HPLC at timed intervals . Store samples in amber vials under nitrogen to prevent photolytic or oxidative degradation.

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted reaction pathways and experimental yields?

- Methodological Answer : Discrepancies often arise from incomplete consideration of solvent effects or kinetic barriers. Use multi-scale modeling: combine quantum mechanics (QM) for electronic structure analysis with molecular dynamics (MD) to simulate solvent interactions. Validate predictions by comparing computed activation energies with experimental Arrhenius plots. Iteratively refine models using feedback from experimental data .

Q. What reactor design principles are critical for scaling up synthesis while ensuring safety and efficiency?

- Methodological Answer : Adopt modular reactor systems with real-time process monitoring (e.g., in situ FTIR or Raman spectroscopy) to track intermediate formation. Integrate membrane separation technologies (e.g., nanofiltration) for continuous purification . Ensure compliance with safety protocols for handling nitro and bromo groups, including explosion-proof equipment and secondary containment .

Q. How can researchers model reaction pathways involving Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester using quantum chemical calculations?

- Methodological Answer : Employ reaction path search algorithms (e.g., the artificial force-induced reaction method) to map potential energy surfaces. Focus on transition states involving halogen migration or nitro group reduction. Cross-validate with experimental kinetic isotope effects (KIEs) and isotopic labeling to confirm mechanistic hypotheses .

Q. What strategies mitigate data contradictions in cross-laboratory studies of this compound’s reactivity?

- Methodological Answer : Standardize protocols using the International Council for Harmonisation (ICH) guidelines for analytical validation. Perform interlaboratory comparisons via round-robin testing, emphasizing statistical tools (e.g., principal component analysis) to identify outlier variables (e.g., trace moisture in solvents) . Publish raw datasets with metadata to enhance reproducibility.

Q. How can chemical software enhance the security and integrity of computational data for this compound?

- Methodological Answer : Implement role-based access control (RBAC) in computational workflows to restrict data modification. Use blockchain-enabled platforms for tamper-proof audit trails of simulation parameters. Encrypt sensitive files (e.g., proprietary reaction coordinates) with AES-256 protocols .

Methodological Design Considerations

Q. What experimental frameworks integrate heterogeneous catalysis with this compound’s functional groups?

- Methodological Answer : Screen metal-organic frameworks (MOFs) or mesoporous silica supports for catalytic activity in halogenation or nitro reduction. Use combinatorial chemistry arrays to test ligand-metal combinations. Characterize active sites via X-ray absorption spectroscopy (XAS) and correlate with turnover frequencies (TOFs) .

Q. How can researchers optimize solvent selection for reactions involving this thermally sensitive compound?

- Methodological Answer :

Apply Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solvent compatibility. Prioritize low-boiling-point solvents (e.g., dichloromethane) for easy removal under reduced pressure. Validate with differential scanning calorimetry (DSC) to exclude exothermic decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.